N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
649558-95-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[2-(1-oxopropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(7-13)10-5-3-4-6-11(10)12-9(2)14/h3-8H,1-2H3,(H,12,14) |
InChI Key |
SEYBWNYSHATYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N 2 1 Oxopropan 2 Yl Phenyl Acetamide and Analogues
Classical Synthetic Approaches
The traditional synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and its analogues relies on fundamental organic reactions that have been refined over decades. These methods include amidation, multi-component reactions, and annulation strategies, as well as the synthesis from key precursors.
Amidation Reactions in this compound Synthesis
Amidation, the formation of an amide bond, is a cornerstone of organic synthesis and represents a primary route to N-acylphenylacetamides. pharmjournal.ru One common approach involves the reaction of an amine with a carboxylic acid derivative, such as an acid anhydride (B1165640). For instance, the synthesis of N-acylphenylacetamides can be achieved by reacting 2-phenylacetamide (B93265) with carboxylic acid anhydrides under acidic catalysis. pharmjournal.ru An optimization of this method suggests the use of concentrated sulfuric acid as a catalyst. pharmjournal.ru
Another strategy for forming N-arylamides is through the cross-coupling of aryl halides with primary or secondary amides, often catalyzed by transition metals like palladium or copper. mdpi.com More recently, hypervalent iodine compounds have been employed as environmentally friendly reagents to mediate the synthesis of N-arylamides from amidines, which can be prepared from nitriles. mdpi.com
While a direct synthesis of this compound via amidation is not explicitly detailed in the surveyed literature, a plausible route could involve the acylation of a corresponding aminophenylpropanone precursor.
Multi-Component Reactions (MCRs) for this compound Scaffold Construction
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. mdpi.comnumberanalytics.com
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative. numberanalytics.comwikipedia.org This reaction is known for being exothermic and typically reaches completion within minutes. wikipedia.org It is particularly effective in polar, aprotic solvents like DMF, although alcohols such as methanol (B129727) and ethanol (B145695) have also been used successfully. wikipedia.org
The Ugi reaction is a powerful tool for creating diverse libraries of compounds for applications in medicinal chemistry. nih.gov A key feature of the Ugi reaction is its ability to accommodate a wide variety of ketones, including simple ones like acetone (B3395972) and cyclopentanone, which are known to yield products in high yields in one-pot reactions. nih.gov The general mechanism involves the initial formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid in a series of steps culminating in a Mumm rearrangement to form the stable bis-amide product. wikipedia.org
Given that this compound contains an α-amino ketone-like scaffold, the Ugi reaction presents a viable, albeit complex, strategy for the assembly of its core structure or its analogues. nih.govnih.gov The synthesis of highly functionalized α,α-disubstituted amino acid amide derivatives has been successfully achieved using ketones as one of the inputs in the Ugi reaction. nih.govnih.gov
Annulation Reactions in this compound Synthesis
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy in organic synthesis. One example of an annulation reaction that produces precursors for N-acyl derivatives is the Gewald reaction for the synthesis of 2-aminothiophenes. mdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. mdpi.com While not directly applicable to the synthesis of the open-chain this compound, such cyclization strategies are crucial for creating related heterocyclic structures which can then be further modified.
Precursor-Based Synthetic Strategies
The synthesis of this compound can be envisioned through the preparation and subsequent modification of key precursors. A critical precursor for this target molecule would be an aminophenylpropanone derivative. The synthesis of a related compound, 2-aminoacetophenone (B1585202), is well-documented and offers insights into potential synthetic routes. guidechem.com
Methods for synthesizing 2-aminoacetophenone include:
Friedel-Crafts acylation of aniline (B41778): This method is often complicated by difficult post-reaction workup and significant waste generation. guidechem.com
Reduction of ortho-nitroacetophenone: The limited commercial availability of the starting material can be a drawback for large-scale synthesis. guidechem.com
Amino substitution of ortho-halogenated acetophenone (B1666503): This route is also hampered by the availability of the starting materials. guidechem.com
Intramolecular rearrangement of N-acetylaniline: This method, catalyzed by aluminum chloride, can produce large amounts of waste and present purification challenges. guidechem.com
Reaction of methyl lithium with isatoic anhydride: This can be performed at low temperatures in an anhydrous solvent. chemicalbook.com
Once a suitable aminophenylpropanone precursor is obtained, the final N-acetylation step could be achieved using standard amidation conditions as described in section 2.1.1.
Advanced and Green Synthesis Techniques
In addition to classical methods, modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign procedures. For the synthesis of α-amino ketones, which are structurally related to the target compound, several advanced techniques have been reported. One such method is the visible-light-promoted photoredox-catalyzed synthesis of α-sulfonylamino ketones. colab.ws This reaction involves the coupling of aryl enol acetates with N-arylsulfonyl-1-aminopyridine salts, facilitated by an iridium-based photocatalyst upon irradiation with blue LED light. colab.ws Such methods offer milder reaction conditions and novel reactivity patterns compared to traditional approaches.
The following table summarizes the key synthetic strategies and their potential applicability to the synthesis of this compound and its analogues.
| Synthetic Methodology | Description | Relevance to Target Compound | Key Findings/Examples |
| Amidation Reactions | Formation of an amide bond, typically from a carboxylic acid derivative and an amine. | A direct and fundamental approach for the final N-acetylation step. | N-acylphenylacetamides synthesized from 2-phenylacetamide and acid anhydrides with H₂SO₄ catalyst. pharmjournal.ru |
| Ugi Four-Component Reaction (Ugi-4CR) | A one-pot reaction between a ketone, an amine, a carboxylic acid, and an isocyanide. | Can construct the core α-amino ketone-like scaffold in a single, efficient step. | Known to work well with simple ketones like acetone and cyclopentanone. nih.gov |
| Annulation Reactions | Formation of a new ring structure. | Useful for synthesizing related heterocyclic compounds. | The Gewald reaction for 2-aminothiophene synthesis. mdpi.com |
| Precursor-Based Synthesis | Synthesis of a key intermediate followed by further functionalization. | A highly plausible route involving the synthesis of an aminophenylpropanone followed by N-acetylation. | Multiple routes to 2-aminoacetophenone are established, such as the reaction of isatoic anhydride with methyl lithium. guidechem.comchemicalbook.com |
| Photoredox Catalysis | Use of visible light and a photocatalyst to drive chemical reactions. | An advanced, "green" method for forming C-N bonds in related α-amino ketone structures. | Synthesis of α-sulfonylamino ketones from aryl enol acetates. colab.ws |
Ultrasound-Assisted Synthesis of this compound Derivatives
Ultrasound-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods in organic synthesis. The application of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and enhance selectivity. Th mdpi.comresearchgate.netnih.govorgchemres.orgis technique is particularly effective in the synthesis of various heterocyclic and acetamide (B32628) derivatives.
Research has demonstrated that the synthesis of N-substituted 1,2,4-triazole-based acetamide derivatives can be achieved with good to excellent yields (75–89%) in significantly shorter reaction times (40–80 minutes) using ultrasound irradiation compared to conventional methods which require several hours (16-26 hours) and result in lower yields (60-75%). Si mdpi.commilarly, the synthesis of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides under ultrasound irradiation resulted in high yields (69%–95%) and reduced reaction times. Th nih.gove mechanism behind this enhancement is attributed to acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive intermediates.
Table 1: Examples of Ultrasound-Assisted Synthesis of Acetamide Analogues
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,2,4-Triazole of 2-(4-isobutylphenyl) propanoic acid, 2-bromoacetamides | Ultrasound (45–55°C), 39–80 min | 1,2,4-Triazole coupled acetamide derivatives | 75-89 | |
| mdpi.com | Theophylline-1,2,4-triazole-3-thione, 2-bromo-N-phenylacetamides | Ultrasound, LiH, DMF, 15 min | Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides | 69-95 |
| nih.gov |
Solid-Phase Synthesis for Complex this compound Structures
Solid-phase synthesis offers a powerful platform for the construction of complex molecular architectures and combinatorial libraries. This methodology involves the attachment of a starting material to a solid support (resin), followed by sequential chemical transformations. The key advantage lies in the ease of purification, as excess reagents and byproducts can be simply washed away.
While the direct solid-phase synthesis of this compound is not explicitly documented, the synthesis of aromatic ketones on solid supports has been achieved using various linkers. These linkers, such as aryloxime and silyl (B83357) ether linkers, allow for the attachment of ketone precursors to the resin and subsequent cleavage to release the final ketone product. For instance, Wang resin has been utilized for the traceless synthesis of ketones via acid-labile enol ethers. This approach could be adapted for the synthesis of complex structures related to the target compound.
Table 2: Linkers for Solid-Phase Synthesis of Ketones
| Linker Type | Resin | Cleavage Conditions | Application | Reference |
| Aryloxime | Polystyrene | Aqueous acidic conditions | Synthesis of small-molecule ketone libraries | |
| Silyl Ether | Merrifield Resin | Acidic (e.g., TFA) or fluoride (B91410) source | Immobilization of alcohols to be converted to ketones | |
| Wang Resin (via enol ether) | Polystyrene | Acid-mediated (e.g., HCl) | Traceless synthesis of ketones |
Derivatization Strategies for this compound
The presence of both a ketone and an amide functional group in this compound provides multiple avenues for derivatization, allowing for the synthesis of a diverse range of analogues.
Functional Group Modifications
The ketone and amide moieties can be subjected to a variety of chemical transformations. The carbonyl group of the ketone can undergo reduction to a secondary alcohol, reductive amination to form an amine, or can be used in olefination reactions to form alkenes. The amide group, while generally stable, can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Table 3: Potential Functional Group Modifications
| Functional Group | Reaction | Reagents | Product Functional Group |
| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Ketone | Wittig Reaction | Ph₃P=CHR | Alkene |
| Amide | Hydrolysis | H₃O⁺ or OH⁻ | Amine and Carboxylic Acid |
Alkylation and Acylation Processes
The nitrogen atom of the acetamide group can undergo N-alkylation under basic conditions using various alkylating agents such as alkyl halides. Th doaj.orge reaction conditions, including the choice of base, solvent, and temperature, can influence the selectivity and yield of the N-alkylated product. Phase-transfer catalysts can also be employed to facilitate the reaction.
Acylation of the aromatic ring can be achieved through Friedel-Crafts acylation, introducing an additional acyl group. Th sigmaaldrich.combyjus.commasterorganicchemistry.comis reaction typically requires a Lewis acid catalyst and an acyl halide or anhydride. N-acylation of the amide nitrogen is also possible, particularly with more reactive acylating agents.
Table 4: Examples of Alkylation and Acylation of N-Phenylacetamide Analogues
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| N-substituted 2-phenylacetamides | Alkyl halides | Base (e.g., K₂CO₃), various solvents | N-alkylated products | Variable | |
| doaj.org | Benzene | Acetyl chloride | AlCl₃ | Acetophenone | - |
| masterorganicchemistry.com | Phenylacetamide | Acetic anhydride | Boron trifluoride | N-acetyl-α-phenylacetoacetamide | 53 |
| acs.org | N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide | Acetic anhydride | Polyphosphoric acid, 60°C | N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide | 80 |
| nih.gov |
Heterocyclic Ring Incorporations
The N-phenylacetamide scaffold can be readily functionalized by the incorporation of various heterocyclic rings, which can significantly modulate the chemical properties of the molecule. Several strategies have been developed to synthesize N-phenylacetamide derivatives bearing heterocyclic moieties such as thiazoles, 1,2,3-triazoles, and 1,3,4-oxadiazoles.
Thiazole (B1198619) rings can be introduced by condensing a thiourea (B124793) derivative with an α-haloketone. Th researchgate.netresearchgate.nete synthesis of 1,2,3-triazoles is often achieved via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). 1, rsc.org3,4-Oxadiazole derivatives can be prepared from hydrazides through cyclization reactions, for example, with carbon disulfide. Th nih.govacs.orgsemanticscholar.orgese methods provide access to a wide array of structurally diverse compounds.
Table 5: Synthesis of Heterocyclic Derivatives from N-Phenylacetamide Analogues
| Starting Material | Reagents and Conditions | Heterocyclic Ring | Product Example | Yield (%) | Reference |
| 4-Amino-N-phenylacetamide derived thiourea, α-bromophenylethanones | Ethanol, reflux | Thiazole | N-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamide derivatives | 55-94 | |
| researchgate.net | 2-Azido-N-phenylacetamides, (prop-2-yn-1-yloxy)benzenes | [Et₃NH][OAc], Ultrasound | 1,2,3-Triazole | 2-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | up to 83 |
| rsc.org | N-[2-(2-hydrazinyl-2-oxoethoxy) phenyl] acetamide, CS₂, Aryl acetamides | NaOEt, reflux; then R-Br | 1,3,4-Oxadiazole | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | - |
| nih.gov |
Reactivity and Transformation Pathways of N 2 1 Oxopropan 2 Yl Phenyl Acetamide
Hydrolysis Reactions
The acetamide (B32628) linkage in N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond.
Under acidic conditions, the reaction typically involves heating the amide with a dilute mineral acid, such as hydrochloric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid (acetic acid) and an ammonium (B1175870) ion. In the context of the target molecule, this would result in the formation of 2-amino-phenyl propan-2-one and acetic acid.
Basic hydrolysis is generally achieved by heating the amide with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide anion, which subsequently deprotonates the newly formed carboxylic acid. This process typically yields ammonia (B1221849) gas and the corresponding carboxylate salt. For this compound, this reaction would produce sodium acetate (B1210297) and 2-amino-phenyl propan-2-one.
| Reaction Type | Reagents | Products | General Conditions |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-Amino-phenyl propan-2-one, Acetic Acid | Reflux |
| Basic Hydrolysis | NaOH or KOH solution, Heat | 2-Amino-phenyl propan-2-one, Sodium Acetate, Ammonia | Reflux |
Further Functionalization Reactions
The presence of both an acetamide and a ketone group allows for a range of functionalization reactions, targeting either of these functionalities.
The ketone group, specifically the α-carbon, can be a site for various functionalization reactions. For instance, α-amination of ketones can be achieved through various methods, including reactions with azides followed by reduction, or through transition-metal-catalyzed processes. These reactions would introduce a new amino group at the carbon adjacent to the ketone, yielding a more complex diamine derivative.
The acetamide group itself can also be functionalized. The nitrogen atom of the acetamide can participate in N-alkylation or N-arylation reactions, although this can be challenging due to the resonance-stabilized nature of the amide bond. More commonly, the acetyl group can be modified. For instance, the methyl group of the acetamide could potentially be halogenated under specific conditions to introduce further reactive handles.
| Functionalization Site | Reaction Type | Potential Reagents | Potential Product |
| α-Carbon of Ketone | α-Amination | NaN₃, followed by reduction | N-[2-(1-Amino-1-oxopropan-2-yl)phenyl]acetamide |
| Acetamide Nitrogen | N-Alkylation | Alkyl halide, Strong base | N-Alkyl-N-[2-(1-oxopropan-2-yl)phenyl]acetamide |
| Acetamide Methyl Group | Halogenation | N-Bromosuccinimide (NBS) | N-[2-(1-Oxopropan-2-yl)phenyl]-2-bromoacetamide |
Cyclization and Ring-Formation Reactions
The proximate positioning of the ketone and the acetamido group on the phenyl ring makes this compound an ideal precursor for various intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like quinolines and indoles.
One of the most significant transformations is the Friedländer annulation , a well-established method for quinoline (B57606) synthesis. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group. researchgate.net In the case of a close analog, N-(2-acetylphenyl)acetamide, acid- or base-catalyzed intramolecular cyclization leads to the formation of a quinoline derivative. researchgate.net By analogy, this compound, upon hydrolysis of the acetamide to the corresponding amine followed by intramolecular condensation, or potentially directly under certain conditions, can cyclize to form a substituted quinoline.
Another potential cyclization pathway is the Bischler-Möhlau indole (B1671886) synthesis . This reaction typically involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) to form a 2-aryl-indole. wikipedia.org While the starting material is not an α-halo-ketone, functionalization of the ketone could lead to a suitable precursor for a Bischler-Möhlau type cyclization, ultimately yielding a substituted indole structure.
The Pictet-Spengler reaction is another relevant cyclization, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions. wikipedia.org While the substrate is not a β-arylethylamine, the underlying principle of intramolecular electrophilic attack onto the phenyl ring initiated by the ketone (or a derivative thereof) is a plausible transformation pathway under appropriate catalytic conditions, potentially leading to tetrahydroquinoline derivatives.
| Cyclization Reaction | Resulting Heterocycle | Key Intermediates/Conditions |
| Friedländer Annulation | Substituted Quinoline | o-aminoaryl ketone, Acid or Base catalysis |
| Bischler-Möhlau Synthesis | Substituted Indole | α-halo-ketone derivative, Aniline (intramolecular) |
| Pictet-Spengler type Reaction | Tetrahydroquinoline derivative | Iminium ion formation, Acid catalysis |
Structural Elucidation and Analytical Characterization of N 2 1 Oxopropan 2 Yl Phenyl Acetamide
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide by providing detailed information about its atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | Singlet (broad) | 1H | N-H (amide) |
| ~ 7.2 - 7.8 | Multiplet | 4H | Ar-H (aromatic protons) |
| ~ 4.0 - 4.5 | Quartet | 1H | CH (methine proton) |
| ~ 2.2 | Singlet | 3H | COCH₃ (acetyl methyl protons) |
| ~ 1.4 | Doublet | 3H | CH(CH ₃)CO (propanoyl methyl protons) |
| ~ 2.4 | Singlet | 3H | COCH₃ (propanoyl methyl protons) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment (e.g., aromatic, carbonyl, aliphatic).
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 - 210 | C=O (ketone) |
| ~ 168 - 170 | C=O (amide) |
| ~ 135 - 140 | Aromatic C-N |
| ~ 120 - 135 | Aromatic C-H and C-C |
| ~ 50 - 55 | C H(CH₃)CO |
| ~ 28 - 32 | COC H₃ (propanoyl) |
| ~ 24 - 26 | C H₃ (acetyl) |
| ~ 18 - 22 | CH(C H₃)CO |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and ketone functionalities.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3300 - 3200 | Medium, Sharp | N-H Stretch (amide) |
| ~ 1715 - 1695 | Strong | C=O Stretch (ketone) |
| ~ 1680 - 1650 | Strong | C=O Stretch (amide I band) |
| ~ 1600 - 1450 | Medium to Strong | C=C Stretch (aromatic) |
| ~ 1550 - 1510 | Medium | N-H Bend (amide II band) |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure of the molecule.
Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| ~ 205 | [M]⁺, Molecular ion |
| ~ 163 | [M - CH₃CO]⁺ |
| ~ 148 | [M - NHCOCH₃]⁺ |
| ~ 120 | [C₇H₆NO]⁺ |
| ~ 43 | [CH₃CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π → π* and n → π* transitions of the aromatic system and the carbonyl groups.
Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~ 240 - 250 | High | π → π* (aromatic ring) |
| ~ 280 - 290 | Moderate | π → π* (carbonyl groups) |
| ~ 310 - 330 | Low | n → π* (carbonyl groups) |
Chromatographic Techniques for Purity and Identification
Chromatographic methods are essential for separating the target compound from any impurities and for confirming its identity by comparing its retention behavior with a known standard.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. By using a suitable stationary phase and mobile phase, a sharp, symmetrical peak for the compound can be obtained, and the area of this peak can be used to quantify its purity.
Typical HPLC Parameters for the Analysis of N-Arylacetamides
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile (B52724) (or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to a high absorbance of the compound (e.g., 254 nm). |
| Retention Time | Dependent on the specific conditions, but would be a characteristic value for the compound under a defined method. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the rapid and high-resolution separation of compounds. Its application in the analysis of this compound allows for the determination of its purity and the quantification of any potential impurities. The methodology leverages sub-2 µm particle columns, which operate at higher pressures to achieve enhanced separation efficiency and reduced analysis times compared to conventional HPLC.
The separation of this compound is typically achieved using a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is polar. A common stationary phase for such analyses is a C18-bonded silica (B1680970) column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, which may be modified with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.
Given the structure of this compound, a gradient elution method is often preferable. This involves a programmed change in the mobile phase composition during the analytical run, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. This approach ensures the efficient elution of the target compound while also resolving any impurities with differing polarities. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, providing both quantitative data and information about the spectral purity of the analyte peak.
Table 1: Illustrative UPLC Method Parameters for this compound
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | PDA, 254 nm |
| Gradient Program | Time (min) |
| Expected Retention Time | ~2.5 min |
Note: This table presents a hypothetical UPLC method. Actual conditions may vary and require optimization.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the qualitative monitoring of reactions, identification of compounds, and determination of purity. For this compound, TLC provides a rapid assessment of its presence in a sample and can be used to estimate its retention factor (Rf), a characteristic value for a compound under a specific set of conditions.
The separation on a TLC plate is governed by the same principles of partitioning and adsorption as in column chromatography. A suitable stationary phase for this moderately polar compound would be silica gel 60 F254. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or acetone (B3395972), is typically employed. The ratio of these solvents is adjusted to optimize the migration of the compound up the plate.
The spot corresponding to this compound can be visualized under UV light at 254 nm due to the fluorescence quenching of the indicator in the stationary phase by the aromatic rings in the molecule. Further visualization can be achieved using staining reagents if necessary. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 2: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 on aluminum backing |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf Value | ~0.4-0.5 |
Note: The Rf value is an approximation and can be influenced by experimental conditions such as chamber saturation and temperature.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction analysis of a single crystal provides unequivocal proof of the molecular structure, including the precise arrangement of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable single crystals would allow for the definitive elucidation of its three-dimensional solid-state architecture.
The process involves irradiating a single crystal with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map can be constructed, from which the atomic positions are determined.
This technique would confirm the connectivity of the acetamide (B32628) and the 1-oxopropan-2-yl groups to the phenyl ring at the ortho position. Furthermore, it would reveal the conformation of the molecule and how the molecules pack in the crystal, including any hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1055.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.201 |
Note: This data is hypothetical and serves as an illustration of the information obtained from an X-ray diffraction study. Actual crystallographic parameters would be determined experimentally.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) within a compound. For this compound, this analysis provides experimental verification of its empirical and molecular formula, C₁₁H₁₃NO₂.
The analysis is typically performed using a CHN analyzer, where a small, accurately weighed sample of the purified compound is combusted in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified. The results are presented as the weight percentage of each element.
A close agreement between the experimentally determined percentages and the theoretically calculated values provides strong evidence for the compound's purity and elemental composition.
Table 4: Elemental Analysis Data for this compound (C₁₁H₁₃NO₂)
| Element | Theoretical (%) | Experimental (%) (Illustrative) |
| Carbon (C) | 69.09 | 69.15 |
| Hydrogen (H) | 6.85 | 6.82 |
| Nitrogen (N) | 7.32 | 7.35 |
| Oxygen (O) | 16.73 | 16.68 (by difference) |
Note: The experimental values are for illustrative purposes and should ideally be within ±0.4% of the theoretical values to be considered a good match.
Structure Activity Relationship Sar Studies of N 2 1 Oxopropan 2 Yl Phenyl Acetamide Analogues
Influence of Substituents on Biological Potency
The biological activity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide analogues can be significantly modulated by the introduction of various substituents at different positions of the molecule. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.
Substitutions on the phenyl ring of the N-phenylacetamide core are a critical determinant of biological activity. The nature and position of these substituents can lead to substantial changes in potency. For instance, in related N-phenylacetamide derivatives, the introduction of electron-donating or electron-withdrawing groups can influence activity. Research on similar structures has shown that the lipophilicity of the molecule, which can be altered by aromatic substitutions, plays a significant role in its potential biological activity. researchgate.net
In a series of related N-(substituted phenyl)acetamide compounds bearing a quinolin-2(1H)-one moiety, various substitutions on the phenyl ring were evaluated for their antiproliferative activities. nih.gov While specific data on this compound is not detailed, general principles from analogous series can be informative. For example, the presence of specific substituents can enhance interactions with target enzymes or receptors.
| Analogue | Substitution on Phenyl Ring | Observed Effect on Activity (in related series) | Reference |
|---|---|---|---|
| Hypothetical Analogue 1 | 4-Methoxy | In some N-phenylacetamide series, methoxy (B1213986) groups have shown to contribute to anticancer activity. nih.gov | nih.gov |
| Hypothetical Analogue 2 | 4-Chloro | Halogen substitutions can increase lipophilicity and may enhance binding affinity. In one study on acyl-thiourea platinum(II) complexes with a phenyl group, a chloro substituent improved whole-cell potency. nih.gov | nih.gov |
| Hypothetical Analogue 3 | 4-Methyl | The addition of a methyl group in a related series resulted in equipotent activity compared to the parent compound. nih.gov | nih.gov |
| Hypothetical Analogue 4 | 4-Sulfamoyl | Sulfonamide groups have been incorporated into N-phenylacetamide structures to target specific enzymes like carbonic anhydrase. nih.gov | nih.gov |
Modifications to the 1-oxopropan-2-yl side chain are another avenue for optimizing biological activity. Changes in the length, branching, or functional groups of this chain can impact the molecule's fit within a biological target's binding site. For instance, altering the ketone or the propan-2-yl group could influence metabolic stability and potency.
In studies of related N-acyl-α-amino ketones, the nature of the amino acid side chain was found to be crucial for activity. nih.gov Although these are not direct analogues, they share the N-acyl-ketone motif, suggesting that the size and nature of the group at the 2-position of the propane (B168953) chain (in this case, a methyl group) are likely important for biological interactions.
| Analogue | Side Chain Modification | Potential Impact on Activity | Reference |
|---|---|---|---|
| Hypothetical Analogue 5 | Replacement of propan-2-yl with a larger alkyl group | May enhance hydrophobic interactions within a binding pocket. | researchgate.net |
| Hypothetical Analogue 6 | Introduction of a hydroxyl group on the side chain | Could introduce a hydrogen bonding opportunity, potentially increasing binding affinity. | nih.gov |
| Hypothetical Analogue 7 | Conversion of the ketone to a different functional group | May alter the electronic properties and reactivity of the molecule. |
In related phenoxy acetamide (B32628) derivatives, the inclusion of heteroatoms in various parts of the molecule has been a successful strategy for developing compounds with analgesic, anti-inflammatory, and anticancer properties. nih.gov For instance, the presence of a thiazole (B1198619) or piperazine (B1678402) ring has been shown to be beneficial for certain biological activities. nih.gov
Stereochemical Considerations in Activity
Stereochemistry can play a critical role in the biological activity of chiral molecules. Since this compound possesses a stereocenter at the 2-position of the propane chain, the (R) and (S) enantiomers may exhibit different potencies and pharmacological profiles. One enantiomer may fit more favorably into a chiral binding site of a receptor or enzyme than the other.
While specific studies on the stereochemistry of this compound are not widely available, research on other chiral bioactive molecules consistently demonstrates the importance of stereoisomerism. For example, in a study on N-(1-phenylethyl) acetamide analogues, the chirality of the 1-phenylethyl moiety was a key aspect of their design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. These models use molecular descriptors to predict the activity of novel compounds, thereby guiding the design of more potent analogues.
For classes of compounds related to N-phenylacetamides, QSAR models have been successfully developed. For instance, 2D autocorrelation descriptors have been used to model the inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives against matrix metalloproteinases. nih.gov Such models can provide valuable insights into the molecular properties that are most influential for a particular biological effect. A QSAR study on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors also highlights the utility of this approach. nih.gov These studies suggest that a similar QSAR approach could be fruitfully applied to analogues of this compound to rationalize SAR data and guide further synthesis efforts.
Biological Activities and Mechanistic Insights of N 2 1 Oxopropan 2 Yl Phenyl Acetamide Derivatives
Enzyme Modulation and Inhibition Mechanisms
Derivatives of N-phenylacetamide have been designed and synthesized to target various enzyme families implicated in disease pathology. The flexibility of the acetamide (B32628) linker and the potential for diverse substitutions on the phenyl ring allow for the fine-tuning of inhibitory potency and selectivity against specific enzymatic targets. archivepp.com
Protease Inhibition (e.g., Serine Protease)
The N-phenylacetamide structure is a key feature in certain classes of protease inhibitors. For instance, indole-N-acetamide derivatives have been identified as potent allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication. researchgate.net Similarly, other indole (B1671886) derivatives have been reported as effective inhibitors of the HCV NS3/4A serine protease. researchgate.net
Furthermore, specific N-phenylacetamide derivatives have shown inhibitory activity against proteases involved in bone metabolism. One such compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), was found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov Mechanistically, this compound was shown to downregulate the expression of critical proteases involved in bone matrix degradation, such as Cathepsin K (CtsK), thereby inhibiting osteoclast function. nih.gov
Cyclooxygenase (COX-1, COX-2) Inhibition
A significant area of research has focused on N-phenylacetamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org
The acetamide moiety is a crucial structural feature, with the nitrogen atom often forming hydrogen bonds with key amino acid residues like Serine 353 and Tryptophan 387 within the COX-2 active site. archivepp.comnih.gov Various heterocyclic systems have been appended to the N-phenylacetamide core to enhance COX-2 inhibitory potency and selectivity. These include pyrazole, triazole, oxadiazole, and imidazole (B134444) rings. archivepp.comnih.gov For example, a series of cyclic imide scaffolds bearing a 3-benzenesulfonamide fragment showed potent anti-inflammatory activity, with several derivatives exhibiting high selectivity for COX-2 over COX-1. rsc.org The conversion from a succinimide (B58015) to a phthalimide (B116566) derivative, for instance, was shown to increase anti-inflammatory effects, with paw oedema reductions reaching 77.8%. rsc.org
Below is a table summarizing the COX inhibitory activity of selected acetamide derivatives.
| Derivative Class | Target | Activity Measurement | Result | Reference |
| Cyclic Imide Derivatives (e.g., Phthalimide 4 ) | COX-2 | In vivo Paw Oedema Reduction | 77.8% | rsc.org |
| Cyclic Imide Derivatives (e.g., Tetrahydrophthalimide 3 ) | COX-2 | In vivo Paw Oedema Reduction | 77.0% | rsc.org |
| 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | COX-2 | Potential Anti-inflammatory Efficacy | Demonstrated potential as a COX-2 inhibitor | archivepp.comnih.gov |
| [(1,5-disubstituted phenyl-1H-imidazol-2-yl) thio] -N-thiazol-2-yl acetamide derivatives | COX-2 | Molecular Docking Interaction | Hydrogen bonding with Trp 387 and Ser 353 | archivepp.comnih.gov |
| N-(4-chlorophenyl)-5-phenyl-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxamide | COX-2 | Structure-Activity Relationship | High COX-2 selectivity noted | archivepp.comnih.gov |
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent mediators of inflammation. researchgate.net Developing dual inhibitors of both COX and LOX pathways is an attractive strategy for creating anti-inflammatory agents with a broader mechanism of action. researchgate.net
Research into phenylacetic acid regioisomers, which are structurally related to N-phenylacetamides, has identified compounds with potent dual COX-2 and 5-LOX inhibitory activities. mdpi.com A series possessing an N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore was designed and evaluated, with compound 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid emerging as a particularly potent dual inhibitor. researchgate.netmdpi.com Molecular modeling suggested that the dihydropyridinone moiety binds near the catalytic iron center of the LOX enzyme. mdpi.com While not strictly acetamides, these findings highlight that modifying the phenyl-aliphatic acid scaffold can confer significant LOX inhibitory activity. researchgate.net
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The N-phenylacetamide scaffold has been incorporated into sulfonamide-based inhibitors to target various CA isoforms.
In one study, two series of isatin (B1672199) N-phenylacetamide-based sulfonamides were synthesized and showed potent inhibition against human (h) CA isoforms I, II, IX, and XII. The derivative 2h was a particularly effective inhibitor of hCA II and the tumor-associated hCA XII, with inhibition constants (Kᵢ) of 5.87 nM and 7.91 nM, respectively.
Another class of derivatives, 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides, was developed as selective hCA II inhibitors. Compound 5c from this series was identified as a potent and selective hCA II inhibitor with an IC₅₀ value of 16.7 nM and a selectivity index of 54.3 over the hCA I isoform. This selectivity was superior to that of the standard drug acetazolamide.
The table below details the inhibitory activity of representative N-phenylacetamide derivatives against various human carbonic anhydrase isoforms.
| Compound | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Reference |
| Isatin N-phenylacetamide derivative 2h | hCA I | Kᵢ = 45.10 nM | |
| hCA II | Kᵢ = 5.87 nM | ||
| hCA XII | Kᵢ = 7.91 nM | ||
| 5-[2-(N-(phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide derivative 5c | hCA I | IC₅₀ = 907.3 nM | |
| hCA II | IC₅₀ = 16.7 nM | ||
| Acetazolamide (Reference Drug) | hCA I | IC₅₀ = 250.0 nM | |
| hCA II | IC₅₀ = 12.0 nM |
Anti-inflammatory and Immunomodulatory Effects
The enzyme-inhibiting properties of N-phenylacetamide derivatives, particularly against COX-2, are a primary driver of their anti-inflammatory effects. Several series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. galaxypub.co Studies revealed that derivatives containing halogens on the aromatic ring demonstrated favorable activity. galaxypub.co
Modulation of Inflammation-Related Cytokines
Beyond direct enzyme inhibition, certain N-phenylacetamide derivatives can exert anti-inflammatory effects by modulating the production of key signaling molecules called cytokines. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), play a critical role in the initiation and perpetuation of an inflammatory response.
A study investigating the effects of N-(2-hydroxy phenyl) acetamide in a rat model of adjuvant-induced arthritis found that the compound possessed significant anti-arthritic properties. mdpi.com Treatment with this derivative led to a marked reduction in the serum levels of both IL-1β and TNF-α compared to the diseased control group. mdpi.com This demonstrates a clear immunomodulatory effect, where the compound interferes with the cytokine cascade that drives inflammatory pathology in conditions like arthritis. mdpi.com
Antioxidative Stress Pathways
Derivatives of acetamide have demonstrated notable antioxidant activities. These compounds are capable of protecting biological systems from the detrimental effects of oxidative processes. nih.gov The antioxidant potential is often evaluated by their ability to scavenge free radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages. nih.govresearchgate.net
One study reported the synthesis and in vitro antioxidant and anti-inflammatory activities of new acetamide derivatives. nih.gov The antioxidant capacity was determined using the ABTS radical scavenging assay, with results expressed as Trolox Equivalent Antioxidant Capacity (TEAC). researchgate.net While specific data on N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is not available, the general findings for related acetamide structures indicate a potential for this class of compounds to mitigate oxidative stress. nih.govresearchgate.netnih.gov
Antimicrobial Efficacy
The acetamide moiety is a core structure in many synthetic pharmaceuticals that exhibit a wide range of biological activities, including antimicrobial properties. japsonline.com
Several studies have highlighted the antibacterial potential of N-phenylacetamide and related acetamide derivatives against a variety of bacterial strains.
A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov One of the most promising compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Mechanistic studies using scanning electron microscopy revealed that this compound could cause the rupture of the Xoo cell membrane. nih.gov
In another study, new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines, forming acetamide derivatives, were synthesized. nih.gov Several of these compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy comparable to the standard drug levofloxacin. nih.gov Molecular docking studies suggested that the antibacterial mechanism could involve the inhibition of bacterial kinases and DNA gyrases. nih.gov
Additionally, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues were synthesized and tested for their antimicrobial potency. japsonline.com The results indicated that these compounds were generally more active against Gram-negative bacteria compared to Gram-positive bacteria. japsonline.com
Table 1: Antibacterial Activity of Selected Acetamide Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/Mechanism | Reference |
|---|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | EC50 of 156.7 µM; causes cell membrane rupture | nih.gov |
| 2-Mercaptobenzothiazole-acetamide hybrids | Gram-positive and Gram-negative bacteria | Activity comparable to levofloxacin; potential inhibition of bacterial kinases and DNA gyrases | nih.gov |
This table is based on data for derivatives and not the specific compound this compound.
The antifungal properties of acetamide derivatives have also been a subject of investigation. A study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues demonstrated their in vitro antifungal activity against various fungi, including F. oxysporum, A. flavus, C. capsici, and C. krusei. japsonline.com The efficacy of some of these synthesized compounds was found to be comparable to the standard antifungal drug fluconazole. japsonline.com
Another study on N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides reported that imidazole acetamides, in particular, showed promising antimicrobial activities.
Table 2: Antifungal Activity of Selected Acetamide Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity | Reference |
|---|---|---|---|
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues | F. oxysporum, A. flavus, C. capsici, C. krusei | Efficacy comparable to fluconazole | japsonline.com |
This table is based on data for derivatives and not the specific compound this compound.
Neuropharmacological Investigations
A significant area of research for N-phenylacetamide derivatives has been in the field of neuropharmacology, particularly focusing on their potential as anticonvulsant agents for the treatment of epilepsy. nih.gov
Numerous studies have synthesized and evaluated various N-phenylacetamide derivatives for their anticonvulsant activity in animal models of epilepsy. These investigations often utilize standard screening tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
One extensive study involved the synthesis of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov The pharmacological results showed that these compounds were active in the MES-induced seizures, with 3-(trifluoromethyl)anilide derivatives being particularly effective. nih.gov Several of these molecules also demonstrated activity in the 6-Hz screen, which is an animal model for therapy-resistant partial epilepsy. nih.gov
The antiseizure properties of these derivatives are often linked to their interaction with neuronal voltage-sensitive sodium channels. In vitro studies on a potent N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative revealed that it acts as a moderate binder to the site 2 of these channels. nih.gov
The maximal electroshock (MES) test is a widely used model to identify compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures. nih.gov The subcutaneous pentylenetetrazole (scPTZ) test, on the other hand, is used to find agents that can raise the seizure threshold. nih.gov The activity of N-phenylacetamide derivatives predominantly in the MES test suggests their potential utility in controlling generalized seizures. nih.gov
Table 3: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives in Animal Models
| Derivative Type | Seizure Model | Outcome | Potential Mechanism | Reference |
|---|---|---|---|---|
| 3-(Trifluoromethyl)anilide derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Maximal Electroshock (MES) | Showed significant protection | Interaction with voltage-sensitive sodium channels | nih.gov |
This table is based on data for derivatives and not the specific compound this compound.
Antiviral Properties (e.g., HIV-1 Capsid Binding)
No research has been published detailing the investigation of this compound derivatives for antiviral activity, including any potential interaction with the Human Immunodeficiency Virus Type 1 (HIV-1) capsid. The HIV-1 capsid is a validated target for antiviral drug development, and various classes of small molecules are known to bind to it, disrupting the viral life cycle. mdpi.com Some acetamide-containing compounds have been explored as inhibitors of other viral targets, such as HIV-1 integrase or as capsid assembly inhibitors for other viruses like Hepatitis B. nih.govnih.gov Nevertheless, there is no evidence in the current scientific literature to suggest that this compound derivatives have been designed, synthesized, or tested for their ability to bind to the HIV-1 capsid or for any other antiviral application.
Target-Specific Interactions and Ligand Binding
Information regarding the target-specific interactions and ligand-binding profiles of this compound derivatives is not available. Understanding how a compound interacts with specific biological targets (such as receptors, enzymes, or proteins) at a molecular level is fundamental to drug discovery. This often involves techniques like radioligand binding assays, surface plasmon resonance, and computational molecular docking studies. While such studies have been performed for numerous other acetamide derivatives to elucidate their mechanisms of action, the scientific community has not published any such findings for the this compound scaffold.
Computational and Theoretical Studies on N 2 1 Oxopropan 2 Yl Phenyl Acetamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, docking simulations would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
The process would involve generating a 3D structure of this compound and docking it into the binding sites of various proteins. The scoring functions within the docking software would then estimate the binding energy, with lower energies indicating a more favorable interaction. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For instance, the amide and carbonyl groups of the compound are potential hydrogen bond donors and acceptors, respectively.
Studies on similar N-phenylacetamide derivatives have successfully employed molecular docking to identify potential enzyme inhibitors. For example, research on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs used docking to investigate their interactions with the COX-2 enzyme, a key target in anti-inflammatory drug design. nih.gov Similarly, docking studies on phenylacetamide derivatives have been used to explore their potential as antidepressant agents by examining their binding to monoamine oxidase A (MAO-A). nih.gov These studies highlight the utility of molecular docking in rational drug design and provide a framework for how this compound could be virtually screened against a panel of biological targets.
Table 1: Potential Interacting Residues of this compound in a Hypothetical Active Site
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Amide NH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| Acetyl C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Propanoyl C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Phenyl Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Methyl Groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.
By solving the Kohn-Sham equations, DFT can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties such as the dipole moment and polarizability. A study on a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, utilized DFT with the B3LYP functional to support its structural and electronic characterization. nih.gov
The calculated electronic properties can help in understanding the molecule's behavior in different chemical environments. For example, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can indicate the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Modes
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations of this compound, both in solution and within a protein binding site, can reveal its conformational flexibility and the stability of its binding modes.
An MD simulation would begin with the docked complex of the compound and its target protein. The system would be solvated in a box of water molecules, and the trajectories of all atoms would be calculated by integrating Newton's equations of motion. The resulting trajectory provides a detailed view of how the ligand and protein interact and adapt to each other's presence over a specific timescale, typically nanoseconds to microseconds. mdpi.com
These simulations can be used to assess the stability of the interactions predicted by docking, observe conformational changes in both the ligand and the protein upon binding, and calculate the binding free energy with higher accuracy. biorxiv.org For a flexible molecule like this compound, understanding its conformational landscape is critical for a complete picture of its biological activity. mdpi.com
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, including both ab initio and semi-empirical methods, provide a powerful means to compute a wide range of molecular properties for this compound. These calculations are based on solving the Schrödinger equation and can yield highly accurate predictions of molecular structure, energy, and other properties.
These methods can be used to calculate properties such as:
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
Spectroscopic Properties: Such as NMR chemical shifts and UV-Vis absorption spectra, which can be compared with experimental data for validation.
A recent study on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide employed quantum chemical calculations to complement experimental findings. nih.gov Such calculations for this compound would provide a fundamental understanding of its intrinsic chemical nature.
Table 2: Hypothetical Calculated Molecular Properties of this compound
| Property | Predicted Value | Method |
| Dipole Moment | 3.5 - 4.5 D | DFT/B3LYP |
| Ionization Potential | 8.0 - 9.0 eV | Ab initio (MP2) |
| Electron Affinity | 0.5 - 1.5 eV | DFT/B3LYP |
| Polarizability | 20 - 25 ų | DFT/B3LYP |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are critical in determining the outcome of a chemical reaction.
For this compound, FMO analysis can predict its reactivity and the nature of its electronic transitions.
HOMO: The HOMO represents the ability of the molecule to donate electrons. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites of electrophilic attack. In molecules with amine and phenyl groups, the HOMO is often located on these electron-rich moieties. researchgate.net
LUMO: The LUMO represents the ability of the molecule to accept electrons. The energy of the LUMO is related to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack. Carbonyl groups are often significant contributors to the LUMO. youtube.comyoutube.com
The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations are commonly used to determine the energies and visualizations of these frontier orbitals. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value/Location | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |
| HOMO Localization | Phenyl ring and amide group | Likely sites for electrophilic attack |
| LUMO Localization | Carbonyl groups and phenyl ring | Likely sites for nucleophilic attack |
Applications of N 2 1 Oxopropan 2 Yl Phenyl Acetamide in Chemical Synthesis and Drug Discovery
Role as a Synthetic Building Block
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide serves as a key intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The reactivity of its ketone and N-acetyl groups allows for a variety of chemical transformations. For instance, derivatives of ortho-aminoacetophenone are well-known precursors for constructing quinoline (B57606) and indole (B1671886) ring systems, which are prevalent in many pharmaceutically active compounds.
The synthesis of related complex molecules often begins with similar acetophenone (B1666503) derivatives. For example, the synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide utilizes a 2-(N-acetyl)acetophenone derivative as a starting material, which undergoes a Claisen-Schmidt-type condensation reaction. mdpi.com This highlights the utility of the acetylated aminoketone motif present in this compound for building intricate scaffolds. mdpi.com Such compounds are also pivotal in multicomponent reactions, which offer an efficient and environmentally friendlier pathway to biologically potent organic molecules. researchgate.net
Scaffold Development for Bioactive Molecules
The core structure of this compound is an attractive scaffold for developing novel bioactive molecules. Acetamide (B32628) derivatives are integral components of numerous small-molecule drugs and are known to exhibit a wide range of biological activities. archivepp.comresearchgate.net By chemically modifying the this compound core, researchers can systematically explore structure-activity relationships (SAR) to develop compounds with desired therapeutic properties.
Numerous studies have demonstrated that acetamide-based scaffolds can be tailored to target various biological pathways. They have been investigated for applications as cyclooxygenase-II (COX-II) inhibitors, anticancer agents, and antibacterials. archivepp.comresearchgate.netnih.govnih.gov For example, certain N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have shown potent antiproliferative activity against human cancer cell lines. nih.gov Similarly, introducing a thiazole (B1198619) moiety into an N-phenylacetamide scaffold has led to derivatives with promising antibacterial and nematicidal activity. nih.gov
The following table details examples of bioactive molecules developed from acetamide-based scaffolds, illustrating the potential for deriving therapeutic agents from the N-[2-(1--Oxopropan-2-yl)phenyl]acetamide framework.
| Derivative Class | Core Scaffold | Observed Biological Activity |
| N-(naphthalen-2-yl)acetamide derivatives | Naphthalen-2-yl-acetamide | Antiproliferative activity against various human cancer cell lines, including nasopharyngeal, lung, and gastric cancer. One derivative was particularly active against NPC-TW01 cells with an IC₅₀ value of 0.6 μM. nih.gov |
| N-phenylacetamide derivatives with 4-arylthiazole | Phenyl-acetamide-thiazole | Antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo), with efficacy superior to commercial bactericides like bismerthiazol (B1226852). Also showed significant nematicidal activity. nih.gov |
| N-(substituted phenyl)acetamide with quinolin-2(1H)-one | Phenyl-acetamide-quinolinone | Antiproliferative activities. researchgate.net |
| Pyrazole Acetamide Derivatives | Pyrazole-acetamide | Potential as anti-inflammatory agents, specifically as novel COX-II inhibitors. archivepp.com |
| N-(2-hydroxy-5-nitrophenyl) acetamide | 2-hydroxyphenyl-acetamide | Elicits alterations in the gene expression profile of Arabidopsis thaliana, indicating bioactivity that is rapidly nullified by glucosylation. mdpi.com |
Rational Drug Design and Lead Optimization Strategies
Rational drug design methodologies leverage structural and mechanistic information to create more potent and selective drugs. The this compound structure is well-suited for several of these advanced strategies.
Fragment-Based Drug Discovery (FBDD) is a technique that begins by identifying low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then optimized and grown into more potent, drug-like molecules. The this compound molecule can be deconstructed into key fragments, such as the phenylacetamide moiety. This fragment could be screened against a library of therapeutic targets. If binding is confirmed, for instance through X-ray crystallography, the fragment can be elaborated by chemical modification at the ketone or other positions to enhance its affinity and selectivity for the target protein. nih.gov This approach allows for careful control over physicochemical properties during optimization, which is particularly beneficial for developing drugs for challenging targets, such as those in the central nervous system. nih.gov
Scaffold hopping and bioisosteric replacement are powerful, related strategies used to optimize lead compounds or to discover novel chemical entities with similar biological activity. nih.govscite.ai
Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original spatial arrangement of key binding groups. scispace.com If the this compound scaffold were found to have undesirable properties (e.g., poor metabolic stability), it could be replaced with a different heterocyclic or carbocyclic core that preserves the orientation of the side chains responsible for biological activity.
Bioisosteric Replacement focuses on swapping specific functional groups with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov For the this compound molecule, potential bioisosteric replacements could include:
Replacing the amide linkage with other groups like a reverse amide, ester, or a stable five-membered heterocycle to modulate metabolic stability and hydrogen bonding capacity.
Substituting the ketone's carbonyl group with an oxime or a hydroxyl group to alter polarity and interaction with the target protein.
Structure-Based Drug Design (SBDD) utilizes high-resolution 3D structural information of a drug target, typically a protein, to design effective inhibitors. nih.govnih.gov If this compound or a derivative is identified as an inhibitor of a specific enzyme, SBDD can be employed for its optimization.
The process would involve obtaining the co-crystal structure of the compound bound to its target protein via X-ray crystallography. This structural data provides a precise map of the binding pocket and reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and amino acid residues. nih.gov Armed with this information, medicinal chemists can rationally design modifications to the this compound structure to exploit these interactions more effectively, thereby enhancing binding affinity and selectivity over other related proteins. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
